molecular formula C31H45N3O21 B3029696 (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 754954-71-7

(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No. B3029696
M. Wt: 795.7 g/mol
InChI Key: OQZSJFGKSKBLDR-KOLSOZNPSA-N
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Description

The compound "(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid" is a complex molecule that appears to be a derivative of a carbohydrate structure with multiple acetamido and nitrophenoxy substituents. This molecule may be related to the field of carbohydrate chemistry and could have potential applications in medicinal chemistry or as a synthetic intermediate.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions, starting from simpler precursors. The synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example of such a process . This method provides good yields without racemization and is compatible with various protecting groups, which could be relevant for the synthesis of the compound . Additionally, the synthesis of nitro, amino, and acetamino derivatives of benzofurans and the use of phenols as nucleophiles in the synthesis of KDN derivatives are examples of synthetic strategies that might be applied to the synthesis of complex carbohydrate derivatives.

Molecular Structure Analysis

The molecular structure of the compound likely includes several stereocenters, as indicated by the (R) and (S) descriptors in its name. The presence of acetamido groups suggests amide linkages, while the nitrophenoxy and hydroxymethyl groups indicate ether and alcohol functionalities, respectively. The synthesis and characterization of related compounds, such as N-acetylneuraminic acid derivatives , provide insights into the stereochemistry and functional group arrangement that could be present in the compound of interest.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for its functional groups. For example, the acetamido groups could be involved in acylation or deacylation reactions, while the nitrophenoxy moiety could participate in nucleophilic substitution reactions. The synthesis of N-acetoxy derivatives and their reactions in aqueous solutions provide examples of the reactivity of acetoxy groups, which could be relevant for understanding the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of multiple hydroxyl groups could impart hydrophilic character and affect solubility in water and organic solvents. The synthesis of compounds with similar functionalities, such as p-nitrobenzyl derivatives and nitrobenzofurans , can provide insights into the solubility, melting points, and stability of the compound. Additionally, the interactions of carboxylic acids with organic heterocyclic bases and the synthesis of glycosides could inform on the compound's potential for forming cocrystals or conjugates with other molecules.

Scientific Research Applications

Solubility Studies

Research has shown that the solubility of saccharides, including compounds with similar structures to the one you're interested in, can be significantly affected by the composition of the solvent. For example, studies by (Gong, Wang, Zhang, & Qu, 2012) and (Zhang, Gong, Wang, & Qu, 2012) have explored how the solubility of various saccharides changes in ethanol-water solutions, providing insights into the physicochemical properties of similar complex molecules.

Synthesis and Antimetastatic Activity

Another area of research involves the synthesis of complex molecules and their biological activities. For instance, (Nishimura et al., 1997) synthesized L-Iduronic acid-type 1-N-iminosugars and studied their antimetastatic activity, demonstrating the potential medical applications of complex molecular synthesis.

Application in Directed Evolution

Compounds with complex structures have been used in the directed evolution of enzymes. Research by (Woodhall, Williams, Berry, & Nelson, 2005) focused on synthesizing screening substrates for the directed evolution of sialic acid aldolase, highlighting the role of intricate molecular synthesis in enzyme engineering.

Studies in mTOR Signalling

Research on mTOR signalling pathways, which are crucial in various diseases, has identified specific compounds as potential inhibitors. (Buddham et al., 2022) identified certain compounds in mTOR signalling pathways that could be potential inhibitors, suggesting the relevance of such complex molecules in disease treatment.

Development of C-linked Disaccharide Mimetics

Complex molecules have also been used in synthesizing disaccharide mimetics. (Harding et al., 2003) explored the synthesis of stereoisomeric C-linked disaccharide mimetics, indicating the potential of such molecules in developing novel biomimetics.

Safety And Hazards

This would involve identifying any potential hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve speculating on potential applications or areas of study for the compound, based on its structure and properties.


I hope this general approach is helpful. If you have more specific questions about a well-known compound, I would be happy to try to help further.


properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSJFGKSKBLDR-KOLSOZNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP

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